molecular formula C20H23NO4 B6664539 2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid

2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid

Cat. No.: B6664539
M. Wt: 341.4 g/mol
InChI Key: WLARSBPMGABCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid is an organic compound with a complex structure, featuring both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid typically involves multiple steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-ethyl-6-methylaniline with phosgene to form the corresponding isocyanate.

    Coupling with 2,6-Dimethylphenol: The isocyanate intermediate is then reacted with 2,6-dimethylphenol under basic conditions to form the carbamoyl derivative.

    Esterification and Hydrolysis: The final step involves esterification with chloroacetic acid followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, potentially leading to quinone derivatives.

    Reduction: The carbamoyl group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenoxy and carbamoyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(2-Methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid
  • 2-[4-[(2-Ethylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid

Uniqueness

Compared to similar compounds, 2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid may exhibit unique properties due to the specific positioning of the ethyl and methyl groups on the aromatic rings. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-[4-[(2-ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-5-15-8-6-7-12(2)18(15)21-20(24)16-9-13(3)19(14(4)10-16)25-11-17(22)23/h6-10H,5,11H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLARSBPMGABCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)C)OCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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